N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride
Overview
Description
N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide is an analytical reference standard that is structurally similar to known opioids. N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide is a byproduct in the synthesis of fentanyl. This product is intended for research and forensic applications.
Biological Activity
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride, is a compound closely related to the fentanyl series of synthetic opioids. Understanding its biological activity is crucial for evaluating its pharmacological properties and potential therapeutic applications, particularly in pain management.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H24N2
- Molecular Weight : 280.41 g/mol
- CAS Number : 24775-76-6 (hydrochloride salt)
This compound belongs to the class of 4-anilidopiperidine derivatives, which are known for their potent analgesic effects.
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide primarily acts as a μ-opioid receptor agonist. This mechanism is similar to that of morphine and other opioids, leading to significant analgesic effects. The compound exhibits high affinity for μ-opioid receptors while showing lower affinity for δ- and κ-opioid receptors, which is characteristic of many fentanyl analogs .
Biological Activity and Analgesic Potency
Research indicates that compounds within the fentanyl series, including N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, demonstrate potent analgesic properties. For instance, studies have shown that related compounds have an effective dose (ED50) ranging from 0.0048 mg/kg to 2 mg/kg in various animal models .
Comparative Analgesic Potency Table
Compound | ED50 (mg/kg) | Receptor Affinity |
---|---|---|
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide | TBD | High μ-affinity |
Fentanyl | 0.001 mg/kg | High μ-affinity |
Morphine | 1.94 | Moderate μ-affinity |
Phenaridine | 0.0048 | High μ-affinity |
Case Studies and Research Findings
- Analgesic Efficacy : In a study comparing various opioid derivatives, N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide was found to have significant analgesic effects comparable to fentanyl but with a slightly reduced potency .
- Biotransformation : The metabolic pathways of this compound have been studied, indicating that it undergoes extensive biotransformation primarily in the liver, similar to other opioids. The main metabolites retain some level of activity but are generally less potent than the parent compound .
- Safety Profile : As with other synthetic opioids, there are concerns regarding the safety profile of N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, particularly regarding its potential for abuse and dependence. Studies suggest that while it provides effective analgesia, it also poses risks associated with respiratory depression at higher doses .
Properties
IUPAC Name |
N-(2-phenylethyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O.ClH/c1-2-24(27)26(20-14-22-11-7-4-8-12-22)23-15-18-25(19-16-23)17-13-21-9-5-3-6-10-21;/h3-12,23H,2,13-20H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBBCVGEWLKVHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC1=CC=CC=C1)C2CCN(CC2)CCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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